

molecular structure of palygorskite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Attapulgite clays*

Cat. No.: B576463

[Get Quote](#)

Chemical Composition and Formula

Palygorskite is a complex silicate with a general chemical formula of $(\text{Mg},\text{Al})_2\text{Si}_4\text{O}_{10}(\text{OH}) \cdot 4(\text{H}_2\text{O})$ ^[1]. The composition can vary due to isomorphous substitution of aluminum for magnesium in the octahedral sites and, to a lesser extent, aluminum for silicon in the tetrahedral sites^[2]. Common impurities found in natural palygorskite deposits include iron, potassium, calcite, dolomite, and quartz^{[3][4]}. An idealized formula, taking into account vacant sites (□), is sometimes represented as $\square\text{Al}_2\text{Mg}_2\square_2\text{Si}_8\text{O}_{20}(\text{OH})_2(\text{H}_2\text{O})_4 \cdot 4\text{H}_2\text{O}$.

Crystal Structure and Unit Cell Parameters

Palygorskite possesses a unique crystal structure that differentiates it from other phyllosilicates. It is characterized by continuous two-dimensional tetrahedral sheets of silica that are periodically inverted, creating ribbons that are two linked pyroxene-like chains wide^[5]. This arrangement of inverted silica tetrahedra results in the formation of channels or tunnels running parallel to the fiber length, which can contain zeolitic water and exchangeable cations^{[2][5]}.

Palygorskite can exist in two main polymorphs: monoclinic and orthorhombic, which are often intricately intertwined^{[6][7]}. The space group for the monoclinic form is typically C2/m, while the orthorhombic form is Pbmn^{[6][7]}.

Table 1: Crystallographic Data for Palygorskite

Parameter	Value	Reference
Crystal System	Monoclinic, Orthorhombic	[1]
Space Group	C2/m (Monoclinic), Pbm _n (Orthorhombic)	[6] [7]
Unit Cell Parameters		
a	12.78 Å	[1]
b	17.86 Å	[1]
c	5.24 Å	[1]
β	95.78°	[1]
Z (formula units per unit cell)	4	[1]

Molecular Geometry

The fundamental building blocks of the palygorskite structure are the silica tetrahedra (SiO_4) and the magnesia-alumina octahedra ($(\text{Mg},\text{Al})(\text{O},\text{OH})_6$). The periodic inversion of the apical oxygen atoms of the tetrahedral sheets leads to the formation of the characteristic ribbon-like structure. The dimensions of the channels created by this structure are approximately 3.7 Å x 6.4 Å. These channels host two types of water molecules: zeolitic water, which is weakly bound and can be removed at low temperatures, and coordinated water, which is bonded to the cations at the edges of the octahedral ribbons^[6].

Recent crystal structure refinements using neutron and synchrotron diffraction have provided more detailed insights into the atomic arrangement, revealing distortions in the framework and a highly disordered arrangement of the zeolitic water molecules within the channels^{[6][8][9]}. While a comprehensive table of all bond lengths and angles is extensive and varies slightly between different samples and refinement models, the following table summarizes typical ranges for key interatomic distances.

Table 2: Selected Interatomic Distances in Palygorskite

Bond	Distance (Å)
Si-O (tetrahedral)	1.59 - 1.65
Mg,Al-O (octahedral)	1.90 - 2.15
O-H (hydroxyl)	~0.95

Note: These values are generalized from crystallographic studies and can vary based on the specific composition and polymorph.

Experimental Protocols for Structural Characterization

The determination of palygorskite's molecular structure relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

X-Ray Diffraction (XRD)

Objective: To determine the crystalline phases, unit cell parameters, and crystal structure of palygorskite.

Methodology:

- **Sample Preparation:**
 - The raw palygorskite sample is gently crushed to avoid altering its crystallinity.
 - To obtain a pure fraction, the crushed sample is dispersed in deionized water, and impurities like quartz and calcite are removed through sedimentation or centrifugation[10]. The clay fraction is then collected and dried.
 - For analysis of randomly oriented powder, the dried sample is gently packed into a sample holder.
 - For analysis of oriented samples (to enhance basal reflections), a suspension of the clay is deposited onto a glass slide and allowed to dry.

- Instrumentation:
 - A powder X-ray diffractometer equipped with a CuK α radiation source is typically used.
- Data Collection:
 - The sample is scanned over a 2 θ range of 4° to 70°, with a step size of 0.02° and a counting time of 1-5 seconds per step[11].
 - The voltage and current of the X-ray tube are set to standard operating conditions (e.g., 40 kV and 30 mA)[11].
- Data Analysis:
 - The resulting diffraction pattern is analyzed to identify the characteristic peaks of palygorskite. The most intense reflection for palygorskite is typically observed around 8.3-8.5° 2 θ [3][4].
 - The positions and intensities of the diffraction peaks are used to determine the unit cell parameters through indexing and refinement software.
 - For detailed structural analysis, Rietveld refinement of the powder diffraction data is performed to refine atomic positions, occupancies, and other structural parameters[6][8].

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and crystal structure of individual palygorskite fibers.

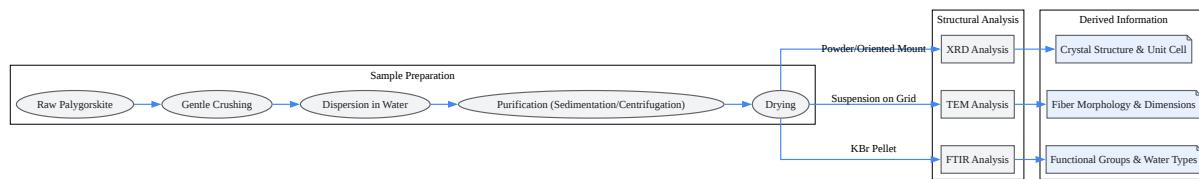
Methodology:

- Sample Preparation:
 - A dilute suspension of the palygorskite sample is prepared in a suitable solvent (e.g., ethanol or deionized water).
 - The suspension is subjected to ultrasonication for a few minutes to ensure proper dispersion of the fibrous crystals.

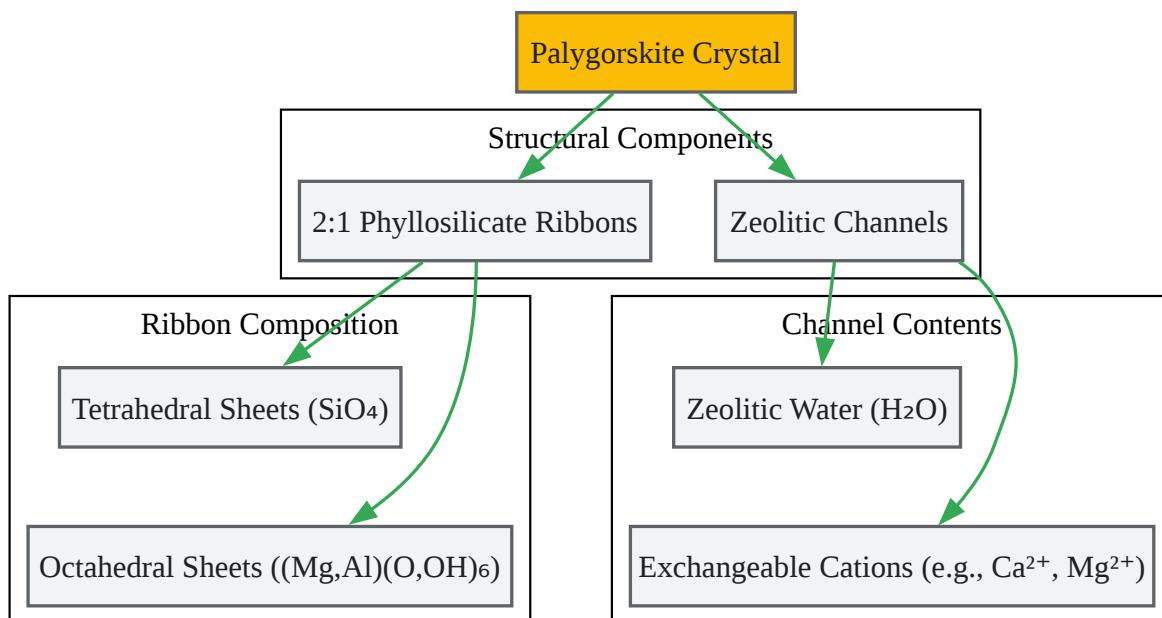
- A drop of the suspension is deposited onto a carbon-coated copper grid and allowed to air dry completely.
- Instrumentation:
 - A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.
- Imaging and Analysis:
 - Bright-field TEM images are acquired to observe the overall morphology of the palygorskite fibers, including their length, width, and tendency to form bundles[12][13].
 - High-resolution TEM (HRTEM) imaging is employed to visualize the lattice fringes of the crystal structure, providing information about the arrangement of the silicate layers and the channels.
 - Selected area electron diffraction (SAED) patterns are obtained from individual fibers to confirm their crystallinity and determine their crystallographic orientation.

Fourier-Transform Infrared Spectroscopy (FTIR)

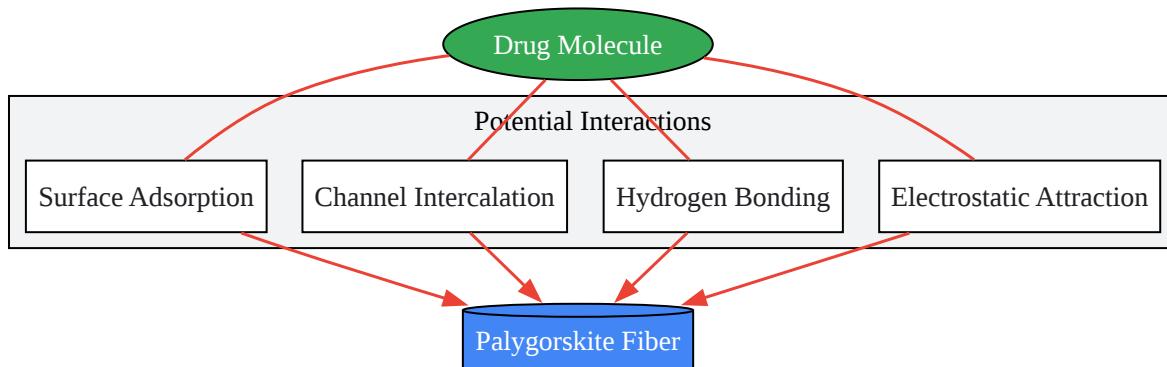
Objective: To identify the functional groups present in the palygorskite structure and to study the nature of water molecules and hydroxyl groups.


Methodology:

- Sample Preparation:
 - The KBr pellet method is commonly used. Approximately 1-2 mg of the dried palygorskite sample is intimately mixed with about 200 mg of dry KBr powder in an agate mortar.
 - The mixture is then pressed into a transparent pellet using a hydraulic press.
 - The pellet is heated in an oven (e.g., at 120°C) to minimize the amount of adsorbed water before analysis[11].
- Instrumentation:


- A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., DTGS) is used.
- Data Collection:
 - The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} [\[11\]](#).
 - A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.
 - Multiple scans (e.g., 128) are co-added to improve the signal-to-noise ratio[\[11\]](#).
- Spectral Interpretation:
 - The resulting FTIR spectrum is analyzed to identify the characteristic absorption bands of palygorskite. Key bands include:
 - $\sim 3618 \text{ cm}^{-1}$: Stretching vibrations of structural Al-Al-OH groups[\[14\]](#).
 - $\sim 3540 \text{ cm}^{-1}$: Stretching of hydroxyl groups corresponding to coordinated and adsorbed water molecules[\[14\]](#).
 - $\sim 1650 \text{ cm}^{-1}$: Bending vibrations of adsorbed and zeolitic water[\[14\]](#).
 - $\sim 1030 \text{ cm}^{-1}$: Si-O-Si stretching vibrations.
 - Bands below 1200 cm^{-1} : Characteristic of fibrous phyllosilicates[\[14\]](#).

Visualizations of Structural Relationships


The following diagrams, generated using Graphviz, illustrate key conceptual relationships in the study of palygorskite's molecular structure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural characterization of palygorskite.

[Click to download full resolution via product page](#)

Caption: Hierarchical breakdown of the palygorskite molecular structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Palygorskite - Wikipedia [en.wikipedia.org]
- 2. dttg.ethz.ch [dttg.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into Brazilian Palygorskite for Its Potential Use as Pharmaceutical Excipient: Perspectives and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure refinement of palygorskite from neutron powder diffraction - European Journal of Mineralogy Volume 16 Number 3 — Schweizerbart science publishers [schweizerbart.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. researchgate.net [researchgate.net]
- 10. clays.org [clays.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular structure of palygorskite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b576463#molecular-structure-of-palygorskite\]](https://www.benchchem.com/product/b576463#molecular-structure-of-palygorskite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com